4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline

Catalog No.
S13011137
CAS No.
689251-68-1
M.F
C12H14N2S
M. Wt
218.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline

CAS Number

689251-68-1

Product Name

4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline

IUPAC Name

4-[(2-ethyl-1,3-thiazol-4-yl)methyl]aniline

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

InChI

InChI=1S/C12H14N2S/c1-2-12-14-11(8-15-12)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7,13H2,1H3

InChI Key

LNHVPHFXFBHLMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)CC2=CC=C(C=C2)N

4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline is a chemical compound characterized by its unique structure, which incorporates a thiazole ring and an aniline moiety. This compound features a thiazole ring substituted with an ethyl group at the 2-position and linked to a benzene ring via a methylene bridge. The molecular formula for this compound is C12_{12}H14_{14}N2_2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. Its structural complexity allows for diverse chemical reactivity and biological activity.

The chemical reactivity of 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline can be categorized into several types of reactions:

  • Oxidation: The aniline portion can undergo oxidation to form nitroso or nitro derivatives. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid may be employed in these reactions.
  • Reduction: The thiazole ring can be reduced to yield thiazolidine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or aniline rings, enhancing the compound's versatility in synthetic applications.

Research indicates that compounds containing thiazole and aniline moieties exhibit significant biological activities. Specifically, 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline has been associated with:

  • Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains, including Streptococcus pneumoniae and Escherichia coli.
  • Anticancer Properties: Thiazole-containing compounds have been investigated for their potential anticancer effects, potentially due to their ability to interfere with cellular signaling pathways.

The synthesis of 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline typically involves several steps:

  • Formation of Thiazole Ring: The thiazole ring is synthesized through cyclization reactions involving thiourea derivatives and halogenated aldehydes or ketones under acidic conditions.
  • Methylation: An ethyl group is introduced at the 2-position of the thiazole ring through alkylation reactions.
  • Coupling with Aniline: The final step involves coupling the thiazole derivative with an appropriate aniline compound via methods such as palladium-catalyzed cross-coupling reactions.

These synthetic routes are optimized for yield and purity, often involving purification techniques like recrystallization or chromatography.

4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline has several potential applications:

  • Medicinal Chemistry: As a building block for designing new pharmaceuticals due to its biological activity.
  • Material Science: Utilized in the development of polymers and other materials owing to its unique chemical properties.

Studies on the interaction of 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline with biological targets suggest that it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the thiazole ring enhances its ability to interact with metal ions or aromatic residues in enzyme active sites, potentially leading to significant biological effects.

Several compounds share structural similarities with 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]anilineContains a trifluoromethyl groupEnhanced lipophilicity and potential for drug design
2-EthylthiazoleLacks aniline moietyPrimarily used in flavoring and fragrance industries
4-(Methylthiazol-5-yl)anilineContains a methyl group on the thiazoleExhibits different biological activities
5-(Furan-2-yl)-1H-pyrazoleDifferent heterocyclic structureKnown for diverse pharmacological activities

Uniqueness

The uniqueness of 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline lies in its combination of the thiazole ring and aniline moiety, which provides a versatile scaffold for further chemical modifications and applications in medicinal chemistry and material science. The presence of both functional groups enables a broad spectrum of reactivity and biological activity that is not typically found in compounds lacking one of these components.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.08776963 g/mol

Monoisotopic Mass

218.08776963 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types